molecular formula C12H11NO2 B3052208 N-(2-Furylmethyl)benzamide CAS No. 3952-30-5

N-(2-Furylmethyl)benzamide

Cat. No. B3052208
CAS RN: 3952-30-5
M. Wt: 201.22 g/mol
InChI Key: FTABNBAFUSPGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)benzamide is a chemical compound with the molecular formula C12H11NO2 . It is used in the synthesis of other chemicals.


Synthesis Analysis

The synthesis of benzamides, which includes this compound, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a furylmethyl group . The molecular weight of this compound is approximately 216.089874 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-Furylmethyl)benzamide is involved in the synthesis of various chemical compounds. A study demonstrated the efficient synthesis of new N-Benzyl- or N-(2-Furylmethyl)cinnamamides, highlighting the versatile chemical applications of this compound in organic chemistry (Barajas et al., 2008).

Applications in Imaging and Diagnostics

  • Some research indicates the use of benzamide derivatives, including those similar to this compound, in medical imaging and diagnosis. For instance, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, indicating potential applications in melanoma imaging (Eisenhut et al., 2000).

Potential Therapeutic Applications

  • This compound derivatives have been investigated for their therapeutic potential. For example, alkylating benzamides with melanoma cytotoxicity have been synthesized, suggesting possible use in targeted melanoma therapy (Wolf et al., 2004).

Crystal Structure Analysis

  • The crystal structure and analysis of related compounds offer insights into the molecular structure and interactions of this compound derivatives. This knowledge is crucial for drug design and material science applications (Artheswari et al., 2019).

Environmental and Biological Activity Studies

  • This compound and its derivatives have been studied for their environmental and biological activities. For instance, research on 2-Benzoylamino-N-phenyl-benzamide derivatives underlines their potential antibacterial and antifungal activities, which could have significant implications in medical and environmental fields (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTABNBAFUSPGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284878
Record name N-(2-Furylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3952-30-5
Record name NSC39532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Furylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Furylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-Furylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Furylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Furylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Furylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.